
1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a chemical compound with the molecular formula C8H12BF3N2O2 . It has a molecular weight of 236 and an exact mass of 236.094391 .
Molecular Structure Analysis
The molecular structure of 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, such as 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid, are known to undergo protodeboronation, a reaction that involves the removal of the boron atom . This reaction can be catalyzed under certain conditions and can be paired with other reactions, such as the Matteson homologation, to achieve more complex transformations .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 334.8±52.0 °C . Its flash point is 156.3±30.7 °C . It also has a LogP value of 1.92, indicating its relative lipophilicity .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
A notable application of compounds related to 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid is in the field of chemical synthesis and catalysis. For instance, research by Devlin (1975) on the acylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride highlights the catalytic potential of boronic acid derivatives in Friedel–Crafts acetylation reactions, providing insights into the reactivity and selectivity based on the substitution patterns (Devlin, 1975). Furthermore, Shen et al. (2000) have demonstrated the efficiency of solid-phase syntheses of pyrazoles and isoxazoles, which involves the condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine. This method signifies the versatility of boronic acid derivatives in synthesizing highly substituted, isomeric pyrazoles or isoxazoles (Shen, Shu, & Chapman, 2000).
Advanced Material Synthesis
Compounds like 1-Isobutyl-3-(trifluoromethyl)pyrazole-5-boronic acid also find utility in the synthesis of advanced materials. Research in this domain is exemplified by the work on the electrophilic activation of acetyl-substituted heteroaromatic compounds, such as pyridines and pyrazines, which elucidates the potential of boronic acid derivatives in facilitating novel chemical transformations under superacidic conditions (Klumpp et al., 2000).
Drug Discovery and Development
In the context of drug discovery, the synthesis of isotopically labeled forms of proteasome inhibitors, such as bortezomib, showcases the relevance of boronic acid derivatives. The synthesis involves key steps like the formation of the isobutyryl boronic acid via Grignard reaction, highlighting the compound's role in developing labeled compounds for pharmacokinetic studies (Li et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BF3N2O2/c1-5(2)4-14-7(9(15)16)3-6(13-14)8(10,11)12/h3,5,15-16H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDOHYFNMVCNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1CC(C)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

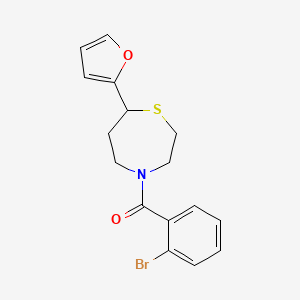
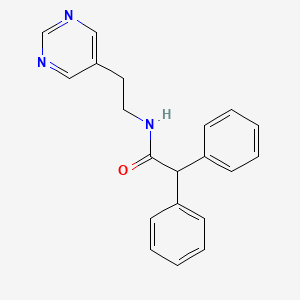
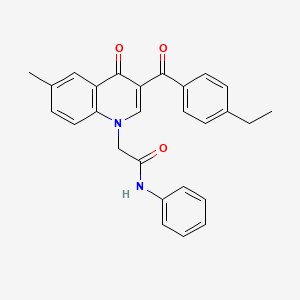
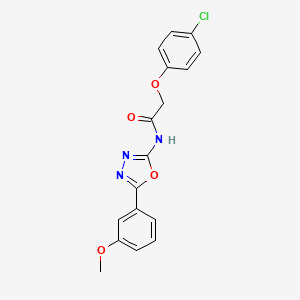

![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)
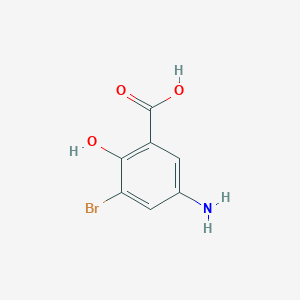


![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)
![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2965822.png)